ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
CAS No.: 84088-82-4
Cat. No.: VC0373056
Molecular Formula: C14H13NO4
Molecular Weight: 259.26g/mol
* For research use only. Not for human or veterinary use.
![ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate - 84088-82-4](/images/no_structure.jpg)
Specification
CAS No. | 84088-82-4 |
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Molecular Formula | C14H13NO4 |
Molecular Weight | 259.26g/mol |
IUPAC Name | ethyl 9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate |
Standard InChI | InChI=1S/C14H13NO4/c1-2-19-14(18)10-12(16)9-5-3-4-8-6-7-15(11(8)9)13(10)17/h3-5,16H,2,6-7H2,1H3 |
Standard InChI Key | UFMJUWOLIFFYKD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Introduction
Chemical Structure and Classification
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate belongs to a specialized class of tricyclic heterocyclic compounds featuring a pyrroloquinoline core. The compound contains several key functional groups including a hydroxyl group at position 6, a carbonyl (oxo) group at position 4, and an ethyl carboxylate moiety at position 5. Its structure shares similarities with other pyrrolo- and pyrido-quinoline systems that have demonstrated various biological activities, particularly diuretic properties .
The structural configuration of this compound is characterized by its fused ring system, with the pyrrole ring fused to the quinoline scaffold in a specific orientation indicated by the [3,2,1-ij] nomenclature. This particular fusion pattern creates a unique spatial arrangement that influences the compound's physicochemical properties and potential interactions with biological targets.
Structural Comparison with Related Compounds
Table 1: Structural Comparison of Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with Related Compounds
The structural similarities between these compounds provide valuable insights into the properties and synthesis pathways of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate, while the variations in functional groups and ring systems contribute to their distinct chemical behaviors and biological activities.
Synthesis Methods
Based on the synthetic approaches used for related compounds, the synthesis of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate likely follows established procedures for constructing the pyrroloquinoline scaffold with appropriate functionalization.
General Synthetic Strategy
Physical and Chemical Properties
General Physical Properties
Based on structurally similar compounds, ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is expected to exhibit the following physical properties:
Table 2: Predicted Physical Properties of Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
Chemical Reactivity
The chemical behavior of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is likely influenced by its functional groups:
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The 6-hydroxyl group can participate in hydrogen bonding and may undergo substitution reactions.
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The 4-oxo group contributes to the compound's hydrogen-bonding capabilities and influences its tautomeric behavior.
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The ethyl carboxylate moiety at position 5 is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.
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The pyrroloquinoline scaffold provides opportunities for electrophilic or nucleophilic substitution depending on the reaction conditions.
Tautomerism and Structural Dynamics
The probability of diuretic properties for this compound is particularly noteworthy, as related research indicates that with the transfer from pyrrolo-quinolone to pyrido-quinolone heterocyclic systems, the spatial structure changes insignificantly, leading to similar structure-activity relationships for diuretic activity .
Structure-Activity Relationships
The specific functional groups present in ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate contribute to its potential biological activities:
Research Developments and Future Directions
Current Research Status
Research on pyrroloquinoline derivatives has shown promising results in various therapeutic areas. The specific compound ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate represents an interesting candidate for further investigation due to its structural features that align with known bioactive compounds.
Structural Modifications for Enhanced Activity
Research on related compounds suggests several potential modifications that could enhance the biological activity of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate:
Table 4: Potential Structural Modifications and Their Expected Effects
Analytical Techniques for Further Characterization
Further research on ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate would benefit from comprehensive analytical characterization, including:
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X-ray crystallography to determine precise three-dimensional structure.
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Advanced NMR techniques such as HMBC, HSQC, and NOESY to fully assign all signals and confirm structural features.
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High-resolution mass spectrometry to confirm molecular formula and analyze fragmentation patterns.
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Computational methods to predict physicochemical properties and potential biological interactions.
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